Glycocholic acid-d4

描述

Structure

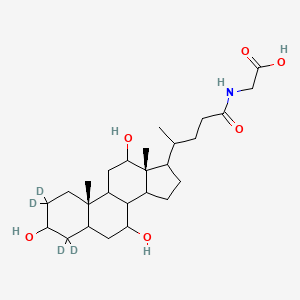

3D Structure

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1/i8D2,10D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-WZQUIQSLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)O)C)[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001339959 |

Source

|

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201918-15-1 |

Source

|

| Record name | Glycocholic-2,2,4,4-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001339959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Glycocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycocholic acid-d4, a deuterated form of the secondary bile acid, glycocholic acid. This document will cover its fundamental properties, applications in research and drug development, detailed experimental protocols, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is the deuterium-labeled version of glycocholic acid. In this form, four hydrogen atoms have been replaced by deuterium (B1214612) atoms, making it a valuable tool in mass spectrometry-based quantitative analysis.[1] Glycocholic acid itself, also known as cholylglycine, is a crystalline bile acid found as a sodium salt in the bile of mammals and is involved in the emulsification of fats.[1] It is formed in the liver through the conjugation of cholic acid with the amino acid glycine.[2]

The primary application of this compound is as an internal standard for the precise quantification of its endogenous, non-labeled counterpart in various biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[3][4][5][6] Its use is critical in pharmacokinetic and pharmacodynamic (PK/PD) studies, especially for therapies targeting the farnesoid X receptor (FXR) or the Takeda G-protein coupled receptor 5 (TGR5), to accurately measure how a drug candidate alters the endogenous bile acid pool.[7]

Molecular Formula: C₂₆H₃₉D₄NO₆[1][3][4][6][8]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1201918-15-1 | [1][3][4][9] |

| Molecular Weight | 469.65 g/mol | [10] |

| Exact Mass | 469.33414508 Da | [11] |

| Purity | ≥98% (CP), >99% deuterated forms (d1-d4) | [3][4][12] |

| Appearance | Crystalline solid, Off-white solid, Powder | [3][4][12] |

| Storage Temperature | -20°C | [1][3][12] |

| Stability | ≥ 2 years at -20°C, ≥ 4 years | [3][12] |

| Melting Point | 165-168 °C |

Table 2: Solubility of this compound

| Solvent | Concentration | References |

| Dimethylformamide (DMF) | 10 mg/mL | [3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL | [3][4] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [3][4] |

| Ethanol | 1 mg/mL | [3][4] |

| Methanol | 100 µg/mL solution available | [6] |

Experimental Protocols

The accurate quantification of endogenous glycocholic acid is crucial in various research fields, including hepatology, gastroenterology, and metabolic disease studies.[13] The use of this compound as an internal standard is a key component of robust bioanalytical methods.

This protocol is a common method for extracting bile acids from serum or plasma samples.[14][15]

Materials:

-

Serum or plasma sample

-

This compound internal standard (IS) working solution in methanol

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge (capable of 14,000 x g and 4°C)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., initial mobile phase for LC-MS/MS)

Procedure:

-

Pipette 50 µL of the serum or plasma sample into a 1.5 mL microcentrifuge tube.[14]

-

Add 10 µL of the this compound internal standard working solution.[14]

-

Add 150 µL of ice-cold acetonitrile to precipitate the proteins.[14]

-

Vortex the mixture vigorously for 1 minute.[14]

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14]

-

Carefully transfer the supernatant to a new clean tube.[14]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[14]

-

Reconstitute the dried residue in 100 µL of the reconstitution solution.[14]

-

Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

The following provides typical parameters for the analysis of bile acids using Liquid Chromatography-Tandem Mass Spectrometry.

Table 3: Recommended LC-MS/MS Settings

| Parameter | Recommended Setting | References |

| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent | [16] |

| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm | [15][16] |

| Column Temperature | 50 °C | [15][16] |

| Mobile Phase A | 0.1% Formic acid in Water | [16] |

| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v) | [16] |

| Flow Rate | 0.65 mL/min | [16] |

| Injection Volume | 10 µL | [15][16] |

| Mass Spectrometer | TSQ Quantis triple quadrupole mass spectrometer or equivalent | [15] |

| Ionization Mode | Negative Electrospray Ionization (H-ESI) | [15][17] |

Signaling Pathways and Experimental Workflows

Glycocholic acid, the non-deuterated form of the compound of interest, is a signaling molecule that modulates various metabolic and inflammatory pathways.[13] Its effects are primarily mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[3][4][6][17]

Caption: Simplified signaling pathway of Glycocholic Acid via FXR and TGR5.

The following diagram illustrates a typical experimental workflow for the quantification of bile acids using an internal standard like this compound.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid [frontiersin.org]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 7. benchchem.com [benchchem.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. Glycocholic-2,2,4,4-d4 acid | C26H43NO6 | CID 71309846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Endogenous Metabolite | 1201918-15-1 | Invivochem [invivochem.com]

- 11. Glycocholic acid (D4) | C26H43NO6 | CID 146156635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Pivotal Role of Glycocholic Acid-d4 in Advancing Bile Acid Metabolism Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid-d4 (GCA-d4), a deuterated analog of the primary conjugated bile acid glycocholic acid (GCA), has become an indispensable tool in the nuanced study of bile acid metabolism. Its primary application lies in its use as a stable isotope-labeled internal standard for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight, allowing for its distinct detection and precise quantification. This guide delves into the critical role of GCA-d4 in bile acid research, providing detailed experimental protocols, quantitative data, and visualizations of key metabolic and signaling pathways.

Bile acids are not merely digestive surfactants; they are now recognized as crucial signaling molecules that regulate a variety of metabolic processes, including glucose, lipid, and energy homeostasis.[1][2] This regulation is primarily mediated through the activation of nuclear receptors like the farnesoid X receptor (FXR) and membrane receptors such as the Takeda G protein-coupled receptor 5 (TGR5).[3] Given their systemic importance, the accurate quantification of individual bile acids is paramount in understanding their physiological and pathophysiological roles. GCA-d4 is instrumental in achieving the necessary accuracy and precision for these measurements.[4][5]

Physicochemical Properties and its Significance

The selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability in quantitative mass spectrometry.[4] GCA-d4 is the optimal internal standard for the quantification of endogenous GCA because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4]

| Property | This compound (GCA-d4) | Reference |

| Molecular Formula | C26H39D4NO6 | [6] |

| Formula Weight | 469.7 g/mol | [6] |

| Conjugating Amino Acid | Glycine | [4] |

| Polarity | Less polar (compared to taurine-conjugated bile acids) | [4] |

| pKa | ~3.9 | [4] |

| Typical LC-MS/MS Fragment | m/z 74 (NHCH2COO-) | [4] |

| Purity | ≥99% deuterated forms (d1-d4) | [6] |

The use of a stable isotope-labeled internal standard like GCA-d4 is a cornerstone of robust quantitative bioanalysis as it effectively compensates for variations in sample preparation, chromatographic retention times, and ionization efficiency.[4]

Experimental Protocols

The accurate quantification of bile acids using GCA-d4 as an internal standard necessitates meticulous and validated experimental procedures. The following sections detail a standard workflow for the analysis of glycocholic acid in biological matrices such as plasma or serum.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from biological samples.[7]

Materials:

-

Human or animal plasma/serum samples

-

This compound (Internal Standard) solution in methanol

-

Acetonitrile (B52724) (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, LC-MS grade

-

1.5 mL microcentrifuge tubes

-

Pipettes and tips

-

Centrifuge

Protocol:

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[7]

-

Add 20 µL of the this compound internal standard solution. The concentration of the internal standard should be optimized based on the expected endogenous levels of GCA.[7]

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[7]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[7]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[7]

References

- 1. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

The Unseen Workhorse: A Technical Guide to Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and forensic toxicology, the pursuit of accuracy and precision is paramount. The inherent variability of analytical processes, compounded by the complexity of biological matrices, presents a formidable challenge to achieving reliable quantification. This in-depth technical guide illuminates the core function of deuterated internal standards, the gold standard for mitigating analytical uncertainty and ensuring the integrity of quantitative data. By serving as a near-perfect mimic of the analyte, these stable isotope-labeled compounds provide a robust framework for correcting variations from sample preparation to instrumental analysis, ultimately leading to data of the highest caliber.

Core Principles: The Power of Isotopic Mimicry

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (B1214612) (²H).[1] This subtle alteration in mass is the key to its utility. While distinguishable by a mass spectrometer, the deuterated standard is, for all practical purposes, chemically and physically identical to the unlabeled analyte.[2] This near-identical nature ensures that it behaves in the same manner throughout the entire analytical workflow.[2]

The fundamental principle underpinning the use of deuterated standards is isotope dilution mass spectrometry (IDMS) .[3] In this technique, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation.[3] As the sample is processed—through extraction, cleanup, and injection into the analytical instrument—any loss of the analyte will be accompanied by a proportional loss of the deuterated standard.[3] Similarly, any variations in ionization efficiency within the mass spectrometer's source, known as matrix effects, will affect both the analyte and the internal standard to the same degree.[4] Consequently, the ratio of the analyte's signal to the deuterated standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, irrespective of these potential sources of error.[5]

Quantitative Data Presentation: The Proof of Performance

The theoretical advantages of deuterated internal standards are consistently validated by empirical data. The use of a stable isotope-labeled internal standard (SIL-IS) significantly enhances the accuracy and precision of bioanalytical methods when compared to the use of a structural analog or no internal standard at all. The following tables summarize comparative data from various studies.

Table 1: Comparison of a Deuterated Internal Standard vs. a Structural Analog for the LC-MS/MS Assay of Kahalalide F

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Structural Analog | 96.8 | 8.6 |

| Deuterated (SIL-IS) | 100.3 | 7.6 |

This data demonstrates a significant improvement in both accuracy (closer to 100%) and precision (lower standard deviation) with the use of a deuterated internal standard for the analysis of the anticancer agent Kahalalide F.[6]

Table 2: Inter-Patient Imprecision for Sirolimus Quantification

| Internal Standard Type | Inter-patient Imprecision (CV%) |

| Structural Analog (Desmethoxyrapamycin) | 7.6% - 9.7% |

| Deuterated (Sirolimus-d3) | 2.7% - 5.7% |

The lower coefficient of variation (CV) for the deuterated internal standard highlights its superior ability to correct for matrix differences between individual patient samples, leading to more robust and reproducible results in therapeutic drug monitoring.[3]

Table 3: Matrix Effect and Recovery of Lapatinib in Human Plasma

| Internal Standard | Matrix Effect (%) | Recovery (%) |

| Structural Analog (Zileuton) | 85.2 ± 12.5 | 78.9 ± 15.3 |

| Deuterated (Lapatinib-d3) | 98.7 ± 4.2 | 99.1 ± 3.8 |

This table clearly shows that the deuterated internal standard provides a more consistent and higher recovery rate and is less affected by matrix effects compared to a structural analog.[7]

Table 4: Performance in Cannabinoid Analysis in Oral Fluid

| Analyte | Internal Standard | LLOQ (ng/mL) | Accuracy (%) | Precision (CV%) |

| Δ9-THC | Δ9-THC-d3 | 0.5 | 95-105 | <15 |

| CBD | CBD-d3 | 0.5 | 92-108 | <15 |

| CBN | CBN-d3 | 1.0 | 97-103 | <15 |

The use of deuterated internal standards allows for low limits of quantification (LLOQ) while maintaining high accuracy and precision in the challenging matrix of oral fluid.[8]

Table 5: Steroid Quantification in Human Serum

| Analyte | Internal Standard | Accuracy (%) | Inter-assay Precision (CV%) |

| Testosterone | Testosterone-d3 | 98-104 | <10 |

| Progesterone | Progesterone-d9 | 97-105 | <12 |

| Cortisol | Cortisol-d4 | 99-103 | <8 |

This data showcases the high accuracy and precision achievable for the quantification of endogenous steroids in serum when using their respective deuterated internal standards.[9][10]

Experimental Protocols

The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key aspects of their use.

Protocol 1: Quantification of an Immunosuppressant Drug in Whole Blood by LC-MS/MS

This protocol outlines the key steps for the quantitative analysis of an immunosuppressant drug in whole blood, a common application in therapeutic drug monitoring.[9]

1. Reagent and Standard Preparation:

-

Analyte and Deuterated Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and its corresponding deuterated internal standard (e.g., tacrolimus (B1663567) and tacrolimus-d3) in a suitable organic solvent like methanol (B129727) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with methanol to cover the desired calibration range.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard in methanol at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample (calibrator, quality control, or unknown), add 100 µL of the internal standard spiking solution.

-

Vortex the mixture for 10 seconds to ensure thorough mixing.

-

Add 150 µL of acetonitrile (B52724) to precipitate the blood proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

4. Data Analysis:

-

Integrate the peak areas of the analyte and the deuterated internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Analysis of Metabolites in Urine by GC-MS

This protocol describes a general procedure for the analysis of metabolites in urine using gas chromatography-mass spectrometry with a deuterated internal standard.

1. Reagent and Standard Preparation:

-

Analyte and Deuterated Internal Standard Stock Solutions: Prepare stock solutions of the target metabolites and a suitable deuterated internal standard (e.g., a deuterated amino acid or organic acid) in an appropriate solvent.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard.

2. Sample Preparation (Derivatization):

-

To 100 µL of urine, add 10 µL of the internal standard spiking solution.

-

If necessary, perform enzymatic hydrolysis to deconjugate metabolites.

-

Evaporate the sample to dryness under a stream of nitrogen.

-

Perform a two-step derivatization. First, add a methoximation reagent (e.g., methoxyamine hydrochloride in pyridine) and incubate to protect carbonyl groups.

-

Second, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to increase the volatility of the metabolites.

3. GC-MS Analysis:

-

Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the derivatized metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized metabolites and the deuterated internal standard.

4. Data Analysis:

-

Identify and integrate the chromatographic peaks corresponding to the target metabolites and the internal standard.

-

Calculate the ratio of the peak area of each metabolite to the peak area of the internal standard.

-

Quantify the metabolites using a calibration curve prepared with derivatized standards.

Protocol 3: Extraction of an Analyte from Animal Tissue by LC-MS/MS

This protocol provides a general workflow for the homogenization and extraction of an analyte from tissue samples for subsequent quantitative analysis.

1. Reagent and Standard Preparation:

-

Homogenization/Extraction Solvent: Prepare a solution of 80% methanol in water.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard in the homogenization/extraction solvent.

2. Sample Preparation (Homogenization and Extraction):

-

Weigh a portion of the frozen tissue sample (typically 50-100 mg).

-

Place the tissue in a bead beating tube containing ceramic beads.

-

Add a fixed volume of the cold internal standard spiking solution (e.g., 400 µL).

-

Homogenize the tissue using a bead beater.

-

Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet two more times, combining the supernatants.

-

To the combined supernatant, add cold water and a non-polar solvent like chloroform (B151607) to perform a liquid-liquid extraction to separate the aqueous and organic layers.

-

Collect the appropriate layer (aqueous or organic, depending on the analyte's properties).

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC-MS/MS mobile phase.

3. LC-MS/MS Analysis and Data Analysis:

-

Follow the procedures outlined in Protocol 1 for LC-MS/MS analysis and data processing.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts and workflows related to the use of deuterated standards in quantitative analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantitation of Δ8-THC, Δ9-THC, Cannabidiol and 10 Other Cannabinoids and Metabolites in Oral Fluid by HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous quantification of cannabinoids and metabolites in oral fluid by two-dimensional gas chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. agilent.com [agilent.com]

- 10. southalabama.edu [southalabama.edu]

Glycocholic Acid-d4 (CAS: 1201918-15-1): A Technical Guide for Researchers

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid-d4 is the deuterium-labeled form of glycocholic acid, a primary conjugated bile acid.[1][2] In the body, glycocholic acid is synthesized in the liver through the conjugation of cholic acid with glycine (B1666218).[2] It plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins.[2][3] Beyond its digestive functions, glycocholic acid acts as a signaling molecule, modulating various metabolic pathways.[3] this compound is primarily utilized as an internal standard in analytical chemistry, particularly for the accurate quantification of its endogenous, non-labeled counterpart, glycocholic acid, in biological matrices using mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The stable isotope label provides a distinct mass shift without significantly altering its chemical and physical properties, making it an ideal tool for correcting variations during sample preparation and analysis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1201918-15-1 | [3][4] |

| Molecular Formula | C₂₆H₃₉D₄NO₆ | [3][4] |

| Formula Weight | 469.7 g/mol | [3][4] |

| Appearance | Crystalline solid / Off-white solid | [1] |

| Purity | ≥98%; ≥99% deuterated forms (d₁-d₄) | [1][3][4] |

| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 1 mg/mL, DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [3][4] |

| Storage Temperature | -20°C | [1][3] |

| Stability | ≥ 4 years at -20°C | [3] |

Synthesis

A general workflow for the synthesis is outlined below:

Caption: Plausible synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The biological effects of glycocholic acid are primarily mediated through the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).[6] Understanding these pathways is crucial for researchers in drug development and metabolic disease. Glycocholic acid has been shown to reduce the expression of the gene encoding FXR and increase the expression of genes for the bile acid receptors TGR5 and S1PR2 in SNU-245 cells at a concentration of 1.6 µmol/ml.[3][4]

The activation of FXR and TGR5 by bile acids like glycocholic acid plays a critical role in regulating glucose, lipid, and energy metabolism.[6] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin (B600854) secretion.[6][7]

A simplified diagram of these signaling pathways is presented below:

References

- 1. benchchem.com [benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. WO2010128472A1 - Method for the synthesis of glycocholic acid - Google Patents [patents.google.com]

- 6. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical Properties of Glycocholic Acid-d4 Powder

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound powder. The information is intended to support research, development, and quality control activities where this deuterated bile acid is utilized, primarily as an internal standard in quantitative bioanalysis.

Core Physicochemical Properties

This compound is the deuterated form of glycocholic acid, a glycine-conjugated primary bile acid.[1][2] The incorporation of four deuterium (B1214612) atoms results in a mass shift of +4, making it an ideal internal standard for mass spectrometry-based quantification of its endogenous, non-labeled counterpart.[3][4]

General Information

| Property | Value |

| Chemical Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine[1][5] |

| Synonyms | Cholylglycine-d4, GCA-d4[1][5][6] |

| CAS Number | 1201918-15-1[1][3][5][6][7][8] |

| Molecular Formula | C₂₆H₃₉D₄NO₆[1][5][6][7] |

| Molecular Weight | 469.7 g/mol [1][5] |

| Purity | ≥99% deuterated forms (d1-d4)[1][6] |

Physical Characteristics

| Property | Description |

| Appearance | A crystalline solid or powder.[1][3][5][6] |

| Melting Point | 165-168 °C[3] |

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents.

| Solvent | Concentration |

| Dimethylformamide (DMF) | 10 mg/mL[1][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | 10 mg/mL[1][5] |

| DMSO (with ultrasonic and warming) | 100 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL[1][5] |

| Ethanol | 1 mg/mL[1][5] |

Experimental Protocols

Detailed methodologies for determining key physical properties are outlined below. These protocols are standard procedures adaptable for this compound powder.

Determination of Melting Point (Capillary Method)

This method is a standard technique for determining the melting point of a solid substance.[9][10][11]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry.[12] If the crystals are large, gently grind them to a fine powder using a clean, dry mortar and pestle.[12]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[12] Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end.[12] The packed sample height should be approximately 2-3 mm.[12]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

If the approximate melting point is known (165-168 °C), set the apparatus to heat rapidly to a temperature about 10-15 °C below the expected melting point.[3][12]

-

Decrease the heating rate to a slow ramp (e.g., 1-2 °C per minute) to allow for accurate observation.[13]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).[12]

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the completion of melting).

-

The melting point is reported as the range between these two temperatures.

-

Determination of Solubility

This protocol provides a general method for assessing the solubility of a compound in various solvents by visual inspection.[14][15]

Apparatus:

-

Small glass test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Pipettes

Procedure:

-

Preparation: Weigh a precise amount of this compound powder (e.g., 1 mg) and place it into a clean, dry vial.

-

Solvent Addition: Add a small, measured volume of the desired solvent (e.g., 100 µL of DMSO to target a 10 mg/mL concentration) to the vial.[1][5]

-

Dissolution:

-

Vortex the mixture vigorously for at least one minute.[15]

-

Visually inspect the solution against a light source to check for any undissolved particles, cloudiness, or precipitation.[15][16]

-

If the solid is not fully dissolved, mechanical methods such as sonication or gentle warming can be applied, as these can significantly impact solubility.[4]

-

-

Documentation:

-

If a clear solution is obtained, the compound is considered soluble at that concentration.

-

If the compound does not dissolve, incrementally add more solvent to test solubility at lower concentrations.[16]

-

Record the highest concentration at which the compound completely dissolves.

-

Biological Context and Experimental Applications

Signaling Pathways of Glycocholic Acid

Glycocholic acid, the non-deuterated analogue, is a signaling molecule that interacts with key receptors to regulate metabolic processes.[17] Its effects are primarily mediated through the farnesoid X receptor (FXR), a nuclear receptor, and Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[1][18][19] Understanding these pathways is crucial for interpreting data from studies where this compound is used.

Caption: Simplified signaling pathways of Glycocholic acid via TGR5 and FXR receptors.

Experimental Workflow for Bioquantification

This compound is primarily intended for use as an internal standard for the accurate quantification of endogenous glycocholic acid in biological samples using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] The stable isotope-labeled standard co-elutes with the analyte and corrects for variability during sample preparation and analysis.[17]

Caption: General experimental workflow for bile acid quantification using an internal standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. This compound - Cayman Chemical [bioscience.co.uk]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Glycocholic acid (D4) | CAS#:1201918-15-1 | Chemsrc [chemsrc.com]

- 9. scribd.com [scribd.com]

- 10. westlab.com [westlab.com]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

A Technical Guide to the Isotopic Purity and Enrichment of Glycocholic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and enrichment of Glycocholic acid-d4 (GCA-d4), a deuterated internal standard crucial for the accurate quantification of endogenous glycocholic acid in biomedical research and drug development. This document details the significance of isotopic purity, methods for its determination, and the biological context of glycocholic acid.

Introduction to this compound

Glycocholic acid is a primary conjugated bile acid involved in the emulsification of fats and the regulation of various metabolic pathways[1][2]. Its deuterated form, this compound, serves as an essential internal standard in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of its unlabeled counterpart in biological matrices[1][2]. The stability and high purity of this isotopic tracer are paramount for reliable and reproducible results in pharmacokinetic and metabolic studies[3].

This compound is chemically identical to its endogenous form, with the exception of four deuterium (B1214612) atoms replacing hydrogen atoms at non-exchangeable positions, typically on the cholanoyl moiety[1][2][4]. This mass difference allows for its distinction from the natural analyte by mass spectrometry, while its similar physicochemical properties ensure it behaves identically during sample preparation and chromatographic separation[5].

Isotopic Purity and Enrichment: A Quantitative Overview

The isotopic purity of this compound refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). Isotopic enrichment, a related term, is the mole fraction of the heavy isotope at a specific labeled position[6]. High isotopic purity is critical to minimize cross-talk between the analytical signals of the internal standard and the analyte, which could otherwise lead to inaccuracies in quantification.

Commercially available this compound typically exhibits high isotopic purity. The following table summarizes the specifications from various suppliers.

| Parameter | Specification | Supplier Example | Reference |

| Isotopic Purity (Atom % D) | ≥98% to ≥99% | Sigma-Aldrich, Cayman Chemical | [1][4] |

| Chemical Purity | ≥96% to 99% | Cambridge Isotope Laboratories, Inc., Avanti Polar Lipids | [7] |

| Deuterated Forms | ≥99% (d1-d4) | Cayman Chemical | [1] |

| Molecular Formula | C26H39D4NO6 | Multiple | [1][2][7] |

| Molecular Weight | ~469.65 g/mol | Multiple | [4][7] |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment of this compound is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for assessing isotopic purity. The protocol involves separating the deuterated standard from potential impurities and its unlabeled counterpart, followed by mass analysis.

Sample Preparation (Protein Precipitation Method for Serum/Plasma): [8][9]

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of a this compound internal standard solution (concentration optimized based on expected endogenous levels).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 13,000-16,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase column, such as a C18 or equivalent.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol mixture with 0.1% formic acid) is typically used[9].

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically employed for bile acids[9].

Data Analysis: The isotopic purity is determined by comparing the peak area of the d4-labeled species (M+4) to the sum of the peak areas of all observed isotopologues (M, M+1, M+2, M+3)[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the deuterium labels and assess the overall purity of the compound[10]. Both ¹H and ²H NMR can be utilized.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).

NMR Parameters:

-

¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling. The integration of the remaining proton signals can be used to assess chemical purity.

-

²H NMR: A deuterium spectrum will show signals corresponding to the labeled positions, providing direct evidence of deuteration.

-

¹³C NMR: Can also be used to confirm the structure and purity of the compound[10].

Visualizing Experimental and Biological Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for isotopic purity analysis and the biological context of glycocholic acid.

Caption: Experimental workflow for GCA-d4 isotopic purity analysis.

Caption: Simplified classical pathway of Glycocholic acid synthesis.

Caption: Simplified signaling pathways of Glycocholic acid.

Biological Significance of Glycocholic Acid

Glycocholic acid is a key player in lipid digestion and absorption. Beyond this classical role, it functions as a signaling molecule, modulating the activity of nuclear receptors such as the farnesoid X receptor (FXR) and membrane receptors like TGR5[1][11][12]. Activation of these receptors by bile acids, including glycocholic acid, regulates a host of genes involved in bile acid, cholesterol, lipid, and glucose metabolism[11][13][14]. Consequently, the accurate measurement of glycocholic acid levels is crucial for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cholestatic liver diseases.

Conclusion

The isotopic purity and enrichment of this compound are critical parameters that ensure its reliability as an internal standard for quantitative bioanalysis. Researchers and drug development professionals must consider the manufacturer's specifications and, when necessary, perform independent verification using robust analytical techniques such as LC-MS/MS and NMR spectroscopy. A thorough understanding of these technical aspects, coupled with an appreciation for the biological roles of glycocholic acid, is essential for advancing research in metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Glycocholic acid (2,2,4,4-Dâ, 98%) (contains 4% water) CP 96% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Glycocholic Acid-d4 in Lipidomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of Glycocholic acid-d4 (GCA-d4) in lipidomics research. This compound is a deuterated form of glycocholic acid, a primary conjugated bile acid.[1] Its stable isotope label makes it an invaluable tool for the accurate quantification of endogenous bile acids in complex biological matrices.[2] This guide will delve into its role as an internal standard, its application in metabolic studies, and its utility in the discovery of disease biomarkers, complete with detailed experimental protocols and data presentation.

The Pivotal Role of this compound as an Internal Standard

In mass spectrometry-based lipidomics, the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving accurate and reproducible quantification.[3] GCA-d4, being chemically identical to its endogenous counterpart but with a heavier mass, serves as an ideal internal standard.[2] Its primary function is to correct for variations that can occur during the analytical process, including sample extraction, chromatographic separation, and ionization efficiency in the mass spectrometer.[2] By mimicking the behavior of the analyte, GCA-d4 ensures high precision and accuracy in quantitative bioanalysis.[3][4]

The selection of an appropriate internal standard is critical, and for the quantification of a panel of bile acids, a mixture of deuterated standards, including both taurine- and glycine-conjugated forms like Taurocholic Acid-d4 (TCA-d4) and GCA-d4, is often employed to ensure accurate measurement across different bile acid species.[5]

Quantitative Data Presentation

The use of GCA-d4 facilitates the generation of precise quantitative data. The following tables summarize typical concentrations for internal standards and key parameters for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of bile acids.

Table 1: Typical Concentrations of Deuterated Bile Acid Internal Standards for LC-MS/MS Analysis [2]

| Deuterated Bile Acid | Isotopic Label | Typical Concentration in Internal Standard Working Solution |

| This compound | d4 | 10.65 μM [6] |

| Glycochenodeoxycholic acid-d4 | d4 | 40 µM[7] |

| Taurocholic acid-d4 | d4 | 10 µM[7] |

| Cholic acid-d4 | d4 | 20 µM[7] |

| Chenodeoxycholic acid-d5 | d5 | 22.64 μM[6] |

| Deoxycholic acid-d4 | d4 | 12.60 μM[6] |

| Lithocholic acid-d4 | d4 | 29.96 μM[6] |

| Ursodeoxycholic acid-d4 | d4 | 12.60 μM[6] |

Table 2: Example LC-MS/MS Parameters for Bile Acid Analysis [4][7][8]

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II Bio LC or equivalent[4] |

| Mass Spectrometer | 4000 Q-Trap triple quadrupole tandem mass spectrometer (AB SCIEX) or equivalent[7] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[7][8] |

| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[4] |

| Column Temperature | 50 °C[4] |

| Mobile Phase A | 0.1% Formic acid in Water[4] |

| Mobile Phase B | Methanol/Acetonitrile (B52724) (1:1, v/v)[4] |

| Flow Rate | 0.65 mL/min[4] |

| Injection Volume | 10 µL[4] |

| Ion Spray Voltage | -4200 V[7] |

| Source Temperature | 500°C[7] |

Experimental Protocols

A reliable and reproducible experimental protocol is crucial for successful lipidomics analysis. The following sections detail a typical workflow for the quantification of bile acids using GCA-d4 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting bile acids from biological matrices like serum and plasma.[4][9]

Materials:

-

Human or animal plasma/serum samples

-

This compound internal standard (IS) working solution in methanol

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

Protocol:

-

Thaw plasma or serum samples on ice.[10]

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.[4]

-

Add 20 µL of the this compound internal standard solution. The concentration should be optimized based on the expected endogenous levels of the analytes.[4]

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[4]

-

Vortex the mixture for 1 minute to ensure thorough mixing.[4]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The supernatant obtained from the sample preparation is then subjected to LC-MS/MS analysis for the separation and quantification of bile acids.

Instrumentation:

-

Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[10]

Procedure:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the bile acids using a reverse-phase C18 column with a gradient elution.

-

Detect the bile acids using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each bile acid and the internal standard are monitored. For glycine-conjugated bile acids like glycocholic acid, the major fragment ion monitored is typically m/z 74 (NHCH2COO-).[5][11]

-

Integrate the peak areas for each analyte and the internal standard.

-

Calculate the concentration of each bile acid in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of bile acids in a biological sample using GCA-d4 as an internal standard.

Bile Acid Signaling Pathway

Glycocholic acid, like other bile acids, is a signaling molecule that activates nuclear receptors, primarily the Farnesoid X Receptor (FXR), to regulate gene expression involved in various metabolic processes.[12][13][14]

Logical Relationships of GCA-d4 Applications

This compound's utility in lipidomics stems from its fundamental role as an internal standard, which enables its application in broader research areas.

Applications in Metabolic Research and Biomarker Discovery

The accurate quantification of bile acids enabled by GCA-d4 is crucial for studying their roles in metabolic regulation. Bile acids are not only involved in the digestion of fats but also act as signaling molecules that regulate glucose and lipid metabolism, and energy expenditure.[13][14] Dysregulation of bile acid profiles has been associated with various metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[7][15]

Furthermore, alterations in bile acid concentrations, including glycocholic acid, have been identified as potential biomarkers for various liver diseases such as cholestasis, cirrhosis, and hepatocellular carcinoma.[12][16] The use of GCA-d4 in LC-MS/MS methods provides the necessary precision and accuracy for the validation of these biomarkers in clinical research and diagnostics.[16]

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Pleiotropic Roles of Bile Acids in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Role of bile acids in the regulation of the metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Potential of Bile Acids as Biomarkers for Metabolic Disorders [mdpi.com]

- 16. benchchem.com [benchchem.com]

Glycocholic Acid-d4: A Technical Guide for Liver Disease Biomarker Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycocholic acid-d4 (GCA-d4) as a crucial tool in the research of liver diseases. Alterations in bile acid metabolism are increasingly recognized as central to the pathophysiology of various liver conditions, including non-alcoholic fatty liver disease (NAFLD), cholestasis, liver fibrosis, and cirrhosis. Glycocholic acid (GCA), a primary conjugated bile acid, has emerged as a significant biomarker for monitoring the progression of these diseases. The stable isotope-labeled GCA-d4 is an indispensable internal standard for the precise and accurate quantification of endogenous GCA levels by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.[1][2][3][4]

The Role of Glycocholic Acid in Liver Disease

Elevated serum levels of GCA are strongly associated with the severity of several liver diseases.[1][5][6][7] Accumulation of bile acids, including GCA, can be toxic to liver cells, leading to inflammation, cellular damage, and the progression of fibrosis.[8] Research has indicated that GCA can aggravate liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes.[9] As such, the accurate measurement of GCA concentrations in biological samples is a critical aspect of liver disease research, aiding in diagnostics, prognostics, and the development of novel therapeutic interventions.

Quantitative Data Summary

The following table summarizes findings on the changes in Glycocholic acid levels observed in various liver diseases compared to healthy controls.

| Liver Disease | Biological Matrix | Change in GCA Levels | Study Population |

| Liver Fibrosis | Plasma | Significantly Increased | Patients with liver fibrosis vs. normal controls[6] |

| Non-alcoholic fatty liver disease (NAFLD) | Plasma | Significantly Increased | Women with NAFLD vs. healthy controls[10][11] |

| Non-alcoholic fatty liver disease (NAFLD) | Plasma | Elevated | Men with NAFLD vs. healthy controls[10] |

| Non-alcoholic steatohepatitis (NASH) | Serum | Significantly Increased | Patients with NASH vs. healthy patients[12] |

| Cholangiocarcinoma | Serum | Elevated | Patients with cholangiocarcinoma vs. patients with pancreatic cancer or benign biliary diseases[4] |

| Hepatocellular Carcinoma | Serum | Elevated | Patients with hepatocellular carcinoma vs. healthy individuals[4] |

| Cholestatic Liver Diseases | Urine | Increased (up to 100-fold for total bile acids) | Patients with hepatobiliary diseases vs. healthy controls[13] |

Experimental Protocols

The accurate quantification of endogenous GCA is paramount for reliable research. The use of this compound as an internal standard in LC-MS/MS methods is essential to correct for variability during sample preparation and analysis.[1][2]

Sample Preparation: Protein Precipitation

This is a common and effective method for extracting bile acids from serum or plasma.[1][2]

Materials:

-

Biological sample (e.g., human serum, plasma)

-

This compound internal standard solution (in methanol)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 100 µL of the serum or plasma sample into a microcentrifuge tube.[1]

-

Add a known amount of the this compound internal standard solution. The exact concentration should be optimized based on the expected endogenous GCA levels.

-

Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[14]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant containing the bile acids and the internal standard to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.[15]

Typical LC Conditions:

-

Column: A reverse-phase C18 column is suitable for the separation of bile acids.[15]

-

Mobile Phase A: Water with a modifier such as ammonium (B1175870) acetate (B1210297) and acetic acid.[15]

-

Mobile Phase B: A mixture of organic solvents like methanol (B129727) and acetonitrile, also with a modifier.[15]

-

Gradient: A gradient elution is employed to effectively separate the various bile acids.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.[15]

-

Injection Volume: 10 µL.[15]

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for bile acid analysis.[15]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both endogenous GCA and the GCA-d4 internal standard are monitored for quantification.

-

Glycocholic acid (GCA): m/z 464.3 → 74.0

-

This compound (GCA-d4): m/z 468.3 → 74.0[16]

-

-

Optimization: Parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

Data Analysis:

The concentration of endogenous GCA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (GCA/GCA-d4) and comparing it to a standard curve prepared with known concentrations of GCA and a fixed concentration of GCA-d4.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding.

Caption: Workflow for GCA quantification using GCA-d4.

Caption: GCA's role in promoting liver fibrosis.

Caption: Overview of bile acid receptor signaling.

Conclusion

This compound is a vital tool for researchers in the field of hepatology. Its use as an internal standard enables the reliable quantification of endogenous GCA, a key biomarker in a range of liver diseases. The detailed protocols and understanding of the associated signaling pathways provided in this guide are intended to support the advancement of research and the development of new diagnostics and therapies for liver disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The gut microbiota–bile acid axis: A potential therapeutic target for liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids induce liver fibrosis through the NLRP3 inflammasome pathway and the mechanism of FXR inhibition of NLRP3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bile acids and sphingolipids in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lowering Bile Acid Levels Can Help Heal Liver Damage - VCU School of Medicine [liverinstitute.medschool.vcu.edu]

- 9. Glycocholic acid aggravates liver fibrosis by promoting the up-regulation of connective tissue growth factor in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gender-Specific Bile Acid Profiles in Non-Alcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Bile Acids in Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bile acid indices as biomarkers for liver diseases I: Diagnostic markers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mass Shift of Glycocholic acid-d4 (M+4)

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical examination of the M+4 mass shift observed in Glycocholic acid-d4 (GCA-d4), a critical internal standard for quantitative bioanalysis. We will explore the structural basis for this shift, present quantitative mass spectrometry data, detail relevant experimental protocols, and illustrate key concepts with diagrams.

The Foundational Principle: Isotopic Labeling and the M+4 Shift

Glycocholic acid (GCA) is a primary glycine-conjugated bile acid synthesized in the liver, playing a crucial role in fat emulsification and metabolic signaling.[1][2] Its molecular formula is C₂₆H₄₃NO₆, with a monoisotopic mass of approximately 465.62 g/mol .[3][4]

In quantitative mass spectrometry, particularly LC-MS/MS, stable isotope-labeled internal standards are the gold standard for accurate quantification.[5][6] this compound (GCA-d4) is the deuterated analogue of GCA, designed for this purpose.[7][8] The "d4" designation signifies that four hydrogen atoms (¹H, protium) in the molecule have been replaced by four deuterium (B1214612) atoms (²H, D), a stable, non-radioactive isotope of hydrogen.

The mass of a deuterium atom is approximately 2.014 amu, while a hydrogen atom is approximately 1.008 amu. This mass difference is the origin of the observed mass shift. The replacement of four hydrogen atoms with four deuterium atoms results in a nominal mass increase of 4 Da, hence the "M+4" designation.

The specific locations of deuterium substitution are on the cholic acid steroid nucleus, as indicated by the chemical name Glycocholic-2,2,4,4-d4 Acid.[8][9] This precise labeling ensures that the molecule's chromatographic behavior and ionization efficiency are nearly identical to the endogenous analyte, while allowing it to be distinguished by its mass.

References

- 1. Glycocholic acid - Wikipedia [en.wikipedia.org]

- 2. Glycocholic Acid | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Glycocholic Acid [drugfuture.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. cdnisotopes.com [cdnisotopes.com]

Methodological & Application

Revolutionizing Bile Acid Analysis: A High-Throughput LC-MS/MS Method Utilizing Glycocholic acid-d4

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the comprehensive analysis of bile acids in biological matrices. This application note details a streamlined protocol employing Glycocholic acid-d4 as an internal standard, offering researchers, clinicians, and pharmaceutical scientists a reliable tool for investigating the complex roles of bile acids in health and disease.

Bile acids, synthesized in the liver from cholesterol, are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond their digestive functions, they act as signaling molecules that regulate various metabolic processes.[1] Consequently, the accurate quantification of bile acids is essential for understanding liver function, diagnosing hepatobiliary diseases, and assessing drug-induced liver injury.[2][3]

This method leverages the high selectivity and sensitivity of LC-MS/MS to overcome the challenges associated with the structural similarity and wide concentration range of bile acids in biological samples.[4][5] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting variations during sample preparation and minimizing matrix effects, thereby ensuring high accuracy and precision in quantification.[1][2][6]

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of bile acids from serum or plasma samples.[1][6]

Materials:

-

Biological sample (e.g., serum, plasma)

-

This compound internal standard solution (in methanol)

-

Ice-cold acetonitrile (B52724)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

Protocol:

-

Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.[1]

-

Add 20 µL of the this compound internal standard solution.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.[1]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[1][6]

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1][2]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[1][2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode.

LC Conditions:

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1290 Infinity II Bio LC or equivalent[1] |

| Column | Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[1] |

| Column Temperature | 50 °C[1] |

| Mobile Phase A | 0.1% Formic acid in Water[1] |

| Mobile Phase B | Methanol/Acetonitrile (1:1, v/v)[1] |

| Flow Rate | 0.65 mL/min[1] |

| Injection Volume | 10 µL[1] |

Gradient Elution:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 | 30 |

| 2.0 | 45 |

| 8.0 | 70 |

| 8.1 | 95 |

| 10.0 | 95 |

| 10.1 | 30 |

| 12.0 | 30 |

MS/MS Conditions:

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI)[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[7] |

| Capillary Voltage | 2 kV[5] |

| Source Temperature | 150 °C[5] |

| Desolvation Temperature | 600 °C[5] |

Quantitative Data

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of a panel of bile acids using this compound as the internal standard. The MRM transitions (precursor ion Q1 and product ion Q3) are crucial for the specific detection and quantification of each analyte.

| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Retention Time (min) |

| This compound (IS) | 468.3 | 74.0 | ~3.06 |

| Cholic acid (CA) | 407.3 | 343.3 | ~3.64[5] |

| Chenodeoxycholic acid (CDCA) | 391.3 | 391.3 | ~4.5 |

| Deoxycholic acid (DCA) | 391.3 | 391.3 | ~4.8 |

| Ursodeoxycholic acid (UDCA) | 391.3 | 391.3 | ~4.2 |

| Lithocholic acid (LCA) | 375.3 | 375.3 | ~6.5 |

| Glycocholic acid (GCA) | 464.3 | 74.0 | ~3.06[5] |

| Glycochenodeoxycholic acid (GCDCA) | 448.3 | 74.0 | ~3.8 |

| Glycodeoxycholic acid (GDCA) | 448.3 | 74.0 | ~4.1 |

| Taurocholic acid (TCA) | 514.3 | 80.0 | ~2.7[5] |

| Taurochenodeoxycholic acid (TCDCA) | 498.3 | 80.0 | ~3.3[5] |

| Taurodeoxycholic acid (TDCA) | 498.3 | 80.0 | ~3.46[5] |

Visualized Workflows and Pathways

To further elucidate the experimental process, the following diagrams have been generated.

Workflow for LC-MS/MS analysis of bile acids.

Overview of bile acid synthesis and signaling.

This comprehensive LC-MS/MS method provides a powerful platform for the accurate and reliable quantification of bile acids. The detailed protocol and established parameters will enable researchers to generate high-quality data, advancing our understanding of the multifaceted roles of bile acids in physiology and pathophysiology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 5. Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: Preparation of Glycocholic Acid-d4 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and handling of a Glycocholic acid-d4 stock solution for use as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

This compound is the deuterium-labeled form of glycocholic acid, a primary conjugated bile acid. It is commonly used as an internal standard for the accurate quantification of its unlabeled counterpart in biological samples.[1][2] The stability and purity of the stock solution are critical for obtaining reliable and reproducible results in metabolomic and pharmacokinetic studies. This protocol outlines the necessary steps to prepare a concentrated stock solution from a crystalline solid.

Quantitative Data

The physical and chemical properties of this compound are summarized below. This data is essential for accurate preparation and handling.

| Parameter | Value | Source(s) |

| Molecular Formula | C₂₆H₃₉D₄NO₆ | [3][4] |

| Formula Weight | 469.7 g/mol | [3][4] |

| CAS Number | 1201918-15-1 | [3][4] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥95% | [5] |

| Isotopic Purity | >99% deuterated forms (d₁-d₄) | [4] |

| Melting Point | 165-168 °C | [6] |

| Storage (Solid) | -20°C | [1][3] |

| Stability (Solid) | ≥ 4 years | [3] |

Solubility Data:

| Solvent | Solubility | Source(s) |

| Dimethylformamide (DMF) | ~10 mg/mL | [3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~10 mg/mL | [3][4] |

| Ethanol | ~1 mg/mL | [3][4] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [3][4] |

Stock Solution Storage and Stability:

| Storage Temperature | Stability | Source(s) |

| -20°C | 1 month | [7] |

| -80°C | 6 months | [7] |

Experimental Protocol: Stock Solution Preparation

This protocol describes the preparation of a 1 mg/mL this compound stock solution in DMSO.

3.1. Materials and Equipment

-

This compound crystalline solid

-

Dimethyl sulfoxide (DMSO), HPLC grade or higher

-

Analytical balance (readable to at least 0.01 mg)

-

Calibrated micropipettes

-

Amber glass vial with a PTFE-lined cap

-

Vortex mixer

-

(Optional) Sonicator water bath

3.2. Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle this compound in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound before use.[8][9]

3.3. Step-by-Step Procedure

-

Equilibration: Allow the vial containing the this compound solid to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

-

Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the solid.

-

Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed solid. For a 1 mg/mL solution, add 1 mL of DMSO.

-

Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes to facilitate dissolution. If the solid does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure all solid has dissolved.

-

Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

-

Storage: Store the prepared stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[7]

Visualizations

Experimental Workflow Diagram:

Caption: Workflow for the preparation of a this compound stock solution.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. This compound MaxSpec(R) Standard | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1201918-15-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Glycocholic-2,2,4,4-d4 acid D 98atom , 98 CP 1201918-15-1 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes and Protocols for Glycocholic Acid-d4 Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed recommendations for the storage, handling, and utilization of Glycocholic acid-d4 solution in a laboratory setting. Adherence to these guidelines is crucial for maintaining the integrity, stability, and performance of this deuterated standard in quantitative and metabolic studies.

Recommended Storage Conditions

Proper storage of this compound is essential to ensure its chemical and isotopic stability. The recommended storage conditions vary based on the physical state (solid or solution) and the intended duration of storage.

Table 1: Recommended Storage Conditions for this compound

| Form | Solvent | Short-Term Storage (1-2 months) | Long-Term Storage (≥ 6 months) | Shipping Conditions | Special Considerations |

| Solid/Powder | N/A | -20°C in a desiccator[1] | -20°C or colder in a desiccator[1] | Room temperature[2] | Protect from moisture.[1][3] |

| Solution | Methanol (B129727) | -20°C[4][5][6] | -20°C (stable for ≥ 4 years)[2] or -80°C (up to 6 months)[7][8] | Dry ice or wet ice[4][9] | Store in well-sealed, amber vials to protect from light.[1] Avoid repeated freeze-thaw cycles.[7] |

| Solution | DMSO | -20°C (up to 1 month)[7][8] | -80°C (up to 6 months)[7][8] | Room temperature[2] | Use freshly opened, anhydrous DMSO for preparing solutions.[8] |

| Solution | Acetonitrile (B52724) | 2-8°C (short to medium-term)[1] | -20°C | Room temperature | Ensure the container is tightly sealed to prevent evaporation. |

Experimental Protocols